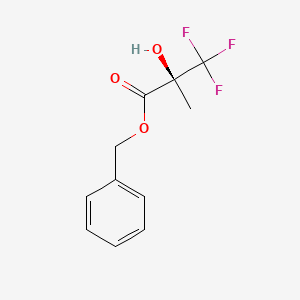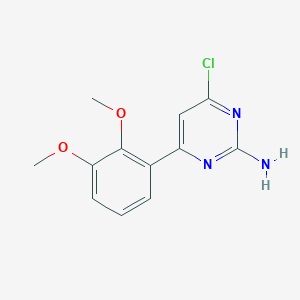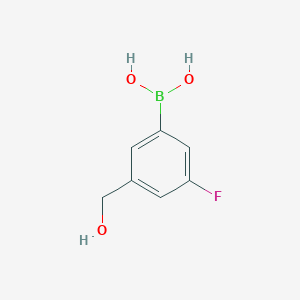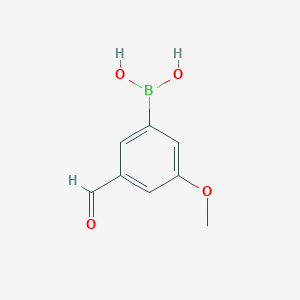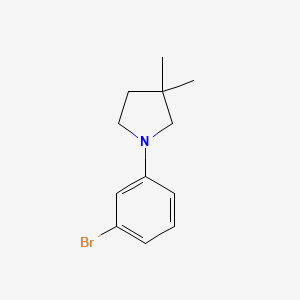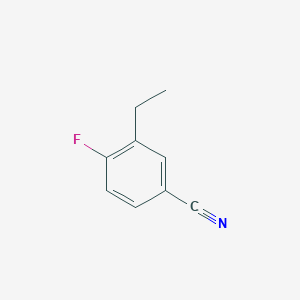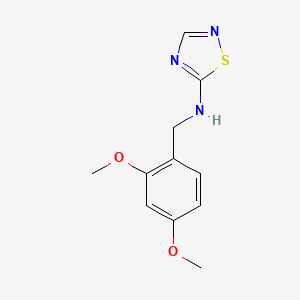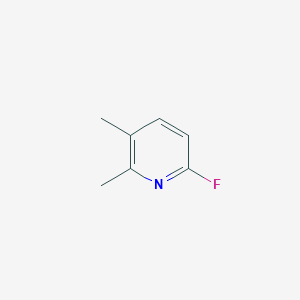![molecular formula C12H22N2O2 B1443183 Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate CAS No. 1251015-63-0](/img/structure/B1443183.png)
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Descripción general
Descripción
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate has a melting point of 67-69°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 313.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound also has a molar refractivity of 62.1±0.3 cm3 .Aplicaciones Científicas De Investigación
Chiral Ligand in Catalysis : Breuning et al. (2009) developed a flexible route to enantiomerically pure bi- and tricyclic 9-oxabispidines using a similar compound as an intermediate. These synthesized 9-oxabispidines were used as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, exhibiting good to excellent selectivity factors of up to 19 (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).
Formation of Diazabicyclo Derivatives : Kuznetsov et al. (2014) reported the formation of 1,3-diazaadamantane derivatives by reacting bispidine derivatives with dialdehydes. This process leads to compounds containing two 1,3-diazaadamantane moieties, which are of interest for further chemical applications (Kuznetsov, Senan, Razenko, & Serova, 2014).
Synthesis of Constrained Peptidomimetic : Mandal et al. (2005) described the efficient synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, a compound structurally similar to Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. These compounds are useful as rigid dipeptide mimetics in peptide-based drug discovery (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).
Photobase Generators in Chemistry : Guo-qian (2013) synthesized a series of amidine photobase generators through the reaction of 1,5-diazabicyclo[4.3.0]nonane with corresponding chloro-methyl-pyridine compounds. These are significant in the study of structure-activity relationships in photobase generators (Song Guo-qian, 2013).
Biological Activity and Synthesis of Bispidine Derivatives : Malmakova et al. (2021) focused on the synthesis and study of the biological activity of novel bispidine derivatives, which are important in pharmacology for treating various diseases. The compounds synthesized showed local anesthetic activity and low toxicity, highlighting their potential in medical applications (Malmakova, Yu., Praliyev, Kaldybayeva, & Amirkulova, 2021).
Nicotinic Acetylcholine Receptor (nAChR) Ligands : Eibl et al. (2013) explored the use of 3,7-diazabicyclo[3.3.1]nonane, a related compound, as a scaffold for designing ligands that interact with nicotinic acetylcholine receptors. They found that compounds with different hydrogen bond acceptor systems showed varying affinities and subtype selectivity for these receptors (Eibl, Tomassoli, Munoz, Stokes, Papke, & Gündisch, 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8-13-7-6-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJDDPDWYRVJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679174 | |
| Record name | tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
CAS RN |
1251015-63-0 | |
| Record name | tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



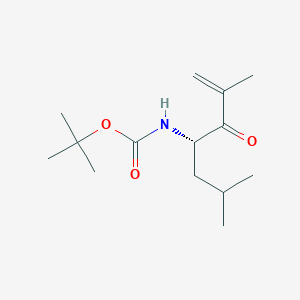
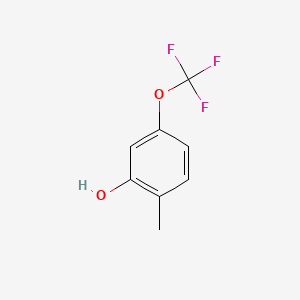
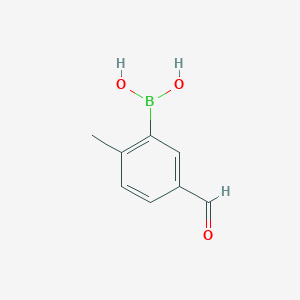

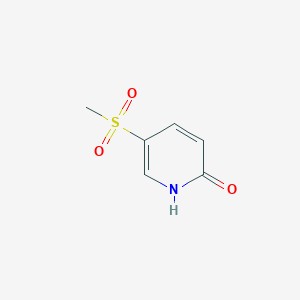
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)
